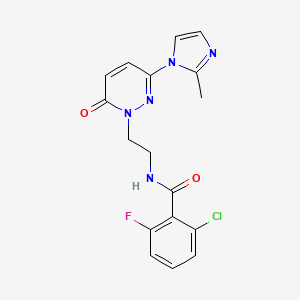![molecular formula C26H23ClN6O3S B2698284 7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893786-71-5](/img/structure/B2698284.png)
7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazoloquinazoline ring, a phenylsulfonyl group, and a piperazine ring substituted with a methoxyphenyl group . These functional groups suggest that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazoloquinazoline ring system is a fused ring structure that can participate in pi-stacking interactions, while the piperazine ring is a flexible, saturated six-membered ring that can adopt multiple conformations .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the various functional groups. For example, the phenylsulfonyl group might be susceptible to nucleophilic attack, while the piperazine ring might be able to act as a base or nucleophile .Scientific Research Applications
Synthesis and Characterization
Development of Quality Control Methods : Research on derivatives of [1,2,4]triazolo[4,3-a]quinazoline, including similar compounds to the one , has led to the development of quality control methods. These methods are crucial for ensuring the purity and efficacy of these compounds as potential antimalarial agents. The study outlines the inclusion of various indicators for quality control, such as solubility, identification through spectroscopy, and assay by potentiometric titration, among others (Danylchenko et al., 2018).
Biological Activities
Antimicrobial Activities : Some derivatives of [1,2,4]triazole and triazolo[1,5-a]quinazoline have been synthesized and tested for their antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Antitumor Agents : Research into quinazoline derivatives containing piperazine moieties has identified compounds with potent antiproliferative activities against several cancer cell lines. These findings suggest the potential use of such compounds in cancer therapy, highlighting their significance in developing new antitumor agents (Li et al., 2020).
Adenosine Receptor Ligands : Studies on triazolopurines structurally similar to adenosine A(3) receptor antagonists have identified novel derivatives with significant affinities for human adenosine receptors. These compounds could have implications for developing treatments targeting these receptors (Okamura et al., 2002).
Antihypertensive and Antiarrhythmic Effects : Quinazoline derivatives have demonstrated α1-adrenoceptor antagonistic and type I antiarrhythmic effects on mammalian cardiac tissues, offering insights into their potential for treating hypertension and cardiac arrhythmias (Tsai et al., 2001).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it might interact with biological targets such as enzymes or receptors. The piperazine ring is a common feature in many drugs and can influence the bioavailability and pharmacokinetics of the compound .
properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O3S/c1-36-23-10-6-5-9-22(23)31-13-15-32(16-14-31)24-20-17-18(27)11-12-21(20)33-25(28-24)26(29-30-33)37(34,35)19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKZIWWHVBFGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide](/img/structure/B2698201.png)

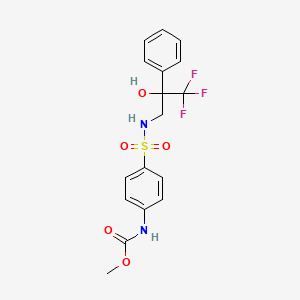

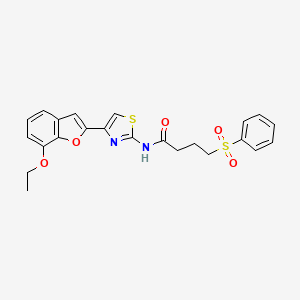

![(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2698208.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2698210.png)
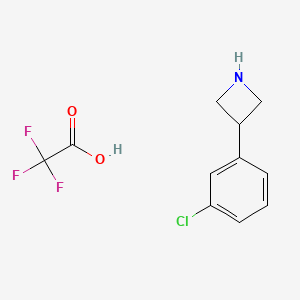
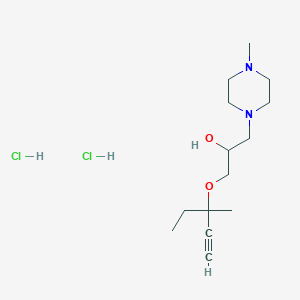
![1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2698215.png)


